3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-
Overview
Description
3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- is a compound belonging to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as metal-catalyzed cycloaddition reactions. These methods can utilize catalysts like copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid: This compound shares a similar isoxazole core but lacks the bromophenoxy group, making it less versatile in certain applications.
3-Isoxazolecarboxylic acid, 5-acetyl-:
Uniqueness
3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- is unique due to the presence of the bromophenoxy group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-[4-(4-bromophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c17-11-3-7-13(8-4-11)21-12-5-1-10(2-6-12)15-9-14(16(19)20)18-22-15/h1-9H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOSKHSAXGIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204203 | |
Record name | 5-[4-(4-Bromophenoxy)phenyl]-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925001-08-7 | |
Record name | 5-[4-(4-Bromophenoxy)phenyl]-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925001-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(4-Bromophenoxy)phenyl]-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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